1-[2-(Diethylamino)ethyl]-5-(4-chlorophenyl)-3-hydroxy-4-[(7-methoxybenzo[d]fu ran-2-yl)carbonyl]-3-pyrrolin-2-one
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Overview
Description
1-[2-(Diethylamino)ethyl]-5-(4-chlorophenyl)-3-hydroxy-4-[(7-methoxybenzo[d]furan-2-yl)carbonyl]-3-pyrrolin-2-one is a complex organic compound with a unique structure that combines various functional groups. This compound is of significant interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[2-(Diethylamino)ethyl]-5-(4-chlorophenyl)-3-hydroxy-4-[(7-methoxybenzo[d]furan-2-yl)carbonyl]-3-pyrrolin-2-one involves multiple steps, starting from readily available starting materials. The key steps typically include:
Formation of the pyrrolin-2-one core: This can be achieved through a cyclization reaction involving appropriate precursors.
Introduction of the 4-chlorophenyl group: This step often involves a substitution reaction using a chlorinated aromatic compound.
Attachment of the diethylaminoethyl group: This can be done through an alkylation reaction using diethylaminoethyl chloride.
Incorporation of the methoxybenzo[d]furan moiety: This step may involve a coupling reaction using a methoxybenzo[d]furan derivative.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
1-[2-(Diethylamino)ethyl]-5-(4-chlorophenyl)-3-hydroxy-4-[(7-methoxybenzo[d]furan-2-yl)carbonyl]-3-pyrrolin-2-one can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like PCC or KMnO4.
Reduction: The carbonyl groups can be reduced to alcohols using reducing agents like NaBH4 or LiAlH4.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.
Coupling Reactions: The compound can participate in coupling reactions to form larger molecules.
Common Reagents and Conditions
Oxidation: PCC, KMnO4, or H2O2 under acidic or basic conditions.
Reduction: NaBH4, LiAlH4, or catalytic hydrogenation.
Substitution: Nitrating mixture (HNO3/H2SO4), halogenating agents (Br2, Cl2).
Coupling: Palladium-catalyzed cross-coupling reactions (Suzuki, Heck).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group would yield a ketone, while reduction of the carbonyl groups would yield alcohols.
Scientific Research Applications
1-[2-(Diethylamino)ethyl]-5-(4-chlorophenyl)-3-hydroxy-4-[(7-methoxybenzo[d]furan-2-yl)carbonyl]-3-pyrrolin-2-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer activities.
Industry: Used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 1-[2-(Diethylamino)ethyl]-5-(4-chlorophenyl)-3-hydroxy-4-[(7-methoxybenzo[d]furan-2-yl)carbonyl]-3-pyrrolin-2-one involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound’s effects are mediated through pathways such as inhibition of enzyme activity, modulation of receptor signaling, or alteration of gene expression.
Comparison with Similar Compounds
Similar Compounds
- 1-[2-(Diethylamino)ethyl]-5-(4-fluorophenyl)-3-hydroxy-4-[(7-methoxybenzo[d]furan-2-yl)carbonyl]-3-pyrrolin-2-one
- 1-[2-(Diethylamino)ethyl]-5-(4-bromophenyl)-3-hydroxy-4-[(7-methoxybenzo[d]furan-2-yl)carbonyl]-3-pyrrolin-2-one
Uniqueness
1-[2-(Diethylamino)ethyl]-5-(4-chlorophenyl)-3-hydroxy-4-[(7-methoxybenzo[d]furan-2-yl)carbonyl]-3-pyrrolin-2-one is unique due to the specific combination of functional groups and its potential biological activities. The presence of the diethylaminoethyl group and the methoxybenzo[d]furan moiety distinguishes it from other similar compounds, potentially leading to different pharmacological properties.
Properties
Molecular Formula |
C26H27ClN2O5 |
---|---|
Molecular Weight |
483.0 g/mol |
IUPAC Name |
2-(4-chlorophenyl)-1-[2-(diethylamino)ethyl]-4-hydroxy-3-(7-methoxy-1-benzofuran-2-carbonyl)-2H-pyrrol-5-one |
InChI |
InChI=1S/C26H27ClN2O5/c1-4-28(5-2)13-14-29-22(16-9-11-18(27)12-10-16)21(24(31)26(29)32)23(30)20-15-17-7-6-8-19(33-3)25(17)34-20/h6-12,15,22,31H,4-5,13-14H2,1-3H3 |
InChI Key |
LYKDVAPDWYWMSO-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)CCN1C(C(=C(C1=O)O)C(=O)C2=CC3=C(O2)C(=CC=C3)OC)C4=CC=C(C=C4)Cl |
Origin of Product |
United States |
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